

Performance of Adamantyl-Based Ligands in Suzuki-Miyaura Coupling

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Compound of Interest

Compound Name: *p*-(1-Adamantyl)toluene

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Adamantyl-containing ligands have demonstrated exceptional activity in Suzuki-Miyaura coupling, particularly with challenging substrates such as sterically hindered or electron-rich aryl chlorides. The bulk of the adamantyl group is thought to promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step of the catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes the performance of various adamantyl-based ligands in the Suzuki-Miyaura coupling reaction.

Ligand/Precatalyst	Aryl Halide	Boronic Acid	Base	Solvent	Temp. (°C)	Time (h)	Catalyst Loading (mol %)	Yield (%)	TON	TOF (h ⁻¹)	Reference
POPd2-Ad	Phenyl chloride	4-Tolylboronic acid	KOtBu	1,4-Dioxane	95	0.5	2	99	49.5	99	[1]
POPd2-Ad	4-Chlorotoluene	Phenylboronic acid	KOtBu	1,4-Dioxane	95	0.5	2	98	49	98	[2]
Tri(1-adamantyl)phosphine (PAd ₃)	p-Chloroanisole	1-Naphthylboronic acid	KOH	Toluene	RT	0.17	0.25	>99	~400	~2400	[3]
Tri(1-adamantyl)phosphine (PAd ₃)	2-Chlorobiphenyl	Phenylboronic acid	KOH	Toluene	RT	4	0.025	99	3960	990	[4][5]

iQAd Phos	4- Brom oani sole	Phen ylbor onic acid	K ₃ P O ₄	Tolu ene/ H ₂ O	100	12	1	95	95	7.9	[6]
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Performance of Adamantyl-Based Ligands in Mizoroki-Heck Coupling

In the Mizoroki-Heck reaction, adamantyl-based ligands have also proven to be highly effective, promoting the coupling of a wide range of aryl halides with olefins. The steric hindrance of the adamantyl moiety can be advantageous in promoting the migratory insertion step and preventing β -hydride elimination from the wrong position.

Quantitative Data for Mizoroki-Heck Coupling

The table below presents the performance of adamantyl-based ligands in the Mizoroki-Heck coupling reaction.

Liga nd/P reca taly st	Aryl Hali de	Olefi n	Bas e	Solv ent	Tem p. (°C)	Tim e (h)	Cata lyst Loa ding (mol %)	Yiel d (%)	TON	TOF (h ⁻¹)	Refe renc e
iQAd Phos (L3)	4- Brom oani sole	n- Butyl acryl ate	KHC O ₃	DMA	130	24	0.5	93	186	7.75	[6][7]
iQAd Phos (L3)	4- Brom oani sole	n- Butyl acryl ate	KHC O ₃	DMA	130	6	0.1	85	850	141. 7	[6]
Ada mant yl- imin e Pd(II) Com plex (C3)	4- Brom oani sole	Styre ne	Na ₂ CO ₃	DMF	120	24	0.5	92	184	7.7	[5]

Comparative Performance with Alternative Ligands

To provide context for the performance of adamantyl-based ligands, the following table summarizes the performance of commonly used Buchwald ligands, SPhos and XPhos, in Suzuki and Heck couplings.

Ligand	Reaction Type	Aryl Halide	Coupling Partner	Base	Solvent	Temp. (°C)	Time (h)	Catalyst Loading (mol %)	Yield (%)	Reference
SPhos	Suzuki	4-Chloroanisole	Phenylboronic acid	K ₃ PO ₄	Toluene	RT	2	2	98	[8] [9]
XPhos	Suzuki	2-Chlorotoluene	Phenylboronic acid	K ₃ PO ₄	t-Amyl OH	100	1	1	97	[10]
XPhos Pd G2	Heck	4-Bromotoluene	n-Butyl acrylate	Cy ₂ NMe	CPME	120	20	1	95	[11]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling with POPd2-Ad

This protocol is adapted from the work on bulky di(1-adamantyl)phosphinous acid-ligated Pd(II) precatalysts.[\[1\]](#)

Materials:

- Aryl chloride (0.5 mmol)
- Arylboronic acid (0.75 mmol, 1.5 equiv)
- POPd2-Ad precatalyst (0.01 mmol, 2 mol%)
- Potassium tert-butoxide (KOTBu) (1.5 mmol, 3.0 equiv)

- Anhydrous 1,4-dioxane (2 mL)

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add the aryl chloride, arylboronic acid, POPd2-Ad precatalyst, and K_{Ot}Bu.
- Add anhydrous, degassed 1,4-dioxane to the tube.
- Seal the tube and place it in a preheated oil bath at 95 °C.
- Stir the reaction mixture for 0.5-1 hour.
- Monitor the reaction progress by GC-MS or TLC.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
- The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Representative Protocol for Mizoroki-Heck Coupling with iQAdPhos

This protocol is based on the use of di(1-adamantyl)(aryl)phosphine ligands.[6]

Materials:

- Aryl bromide (1.0 mmol)
- Olefin (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%)
- iQAdPhos (L3) (0.002 mmol, 0.2 mol%)
- Potassium bicarbonate (KHCO₃) (2.0 mmol, 2.0 equiv)

- N,N-Dimethylacetamide (DMA) (4 mL)

Procedure:

- In a glovebox, add $\text{Pd}(\text{OAc})_2$, iQAdPhos, and KHCO_3 to a screw-capped vial equipped with a magnetic stir bar.
- Add DMA, the aryl bromide, and the olefin to the vial.
- Seal the vial and remove it from the glovebox.
- Place the vial in a preheated oil bath at 130 °C and stir for the indicated time (e.g., 6 hours).
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- After filtration, concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental mechanisms of the Suzuki-Miyaura and Mizoroki-Heck reactions, along with a generalized experimental workflow.



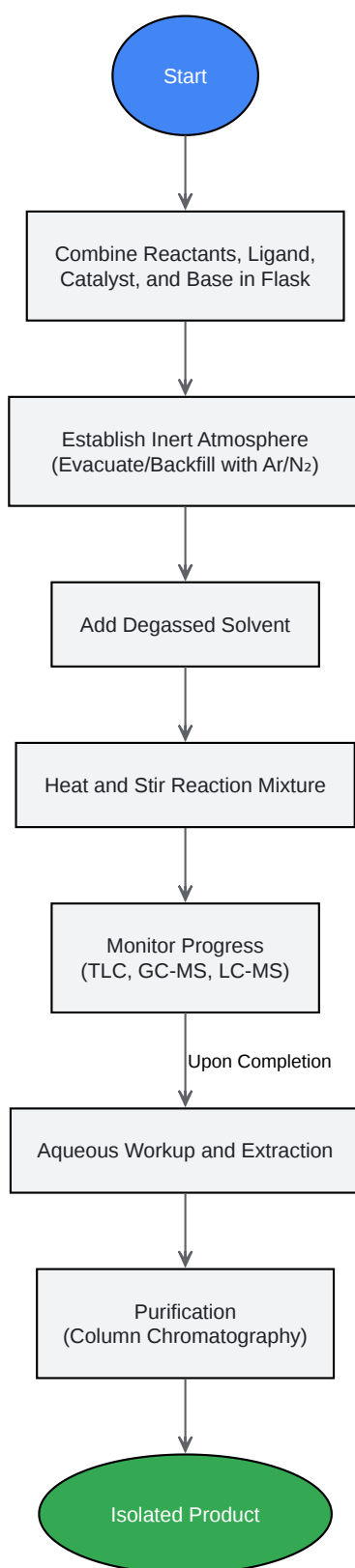
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.



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Caption: Catalytic cycle of the Mizoroki-Heck coupling reaction.



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Caption: Generalized experimental workflow for cross-coupling reactions.

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